6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene often involves multistep chemical processes. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol showcases a seven-step process with an overall yield of 44%, highlighting the complexity and efficiency of synthesizing such compounds (Göksu et al., 2003). Similarly, the platinum-catalyzed intramolecular hydroarylation of allenyl arenes provides an efficient method for synthesizing 1,4-dihydronaphthalenes, demonstrating the versatility of catalysis in forming these structures (Mo & Lee, 2010).
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic methods to elucidate the conformation and stability of compounds. Studies on similar tetrahydronaphthalene derivatives have employed techniques like HF and B3LYP/6-311++G(d,p) to analyze vibrational spectra, molecular electrostatic potential (MESP), and non-linear optical (NLO) properties, providing insights into the molecular conformation and stability of these compounds (Arivazhagan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tetrahydronaphthalene derivatives can be complex and varied. For example, the reductive debromination of 1,2-bis(bromomethyl)arenes to tetrahydronaphthalenes showcases the potential for chemical modification and the creation of new derivatives with different properties (Nishiyama et al., 2005). Additionally, the regioselectivity of bromination on tetrahydronaphthalene structures indicates the potential for targeted modification and synthesis of specific derivatives (Pankratov et al., 2004).
Physical Properties Analysis
The physical properties of tetrahydronaphthalene derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and chemistry. The investigation of self-assembled structures of tetrahydronaphthalene molecules, for example, highlights the impact of molecular arrangement on material properties, showcasing the diversity of potential applications (Silly et al., 2017).
Scientific Research Applications
Reductive Debromination Methods
- Application in Reductive Debromination: A method for reductive debromination of 1,2-bis(bromomethyl)arenes to produce 1,2,3,4-tetrahydronaphthalenes has been developed. This process involves the use of tetrakis(dimethylamino)ethylene (TDAE) in the presence of olefins, yielding moderate to good yields of tetrahydronaphthalenes (Nishiyama et al., 2005).
Photoreaction with Amines
- Photoreaction Studies: Ethyl 2-bromomethyl-1-oxo-1,2,3,4- tetrahydronaphthalene-2-carboxylate and related compounds undergo photoreaction with specific amines in aqueous MeCN, leading to the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate or corresponding ring expansion products (Hasegawa, 1997).
Synthesis of Derivatives
- Derivative Synthesis: High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with bromine leads to benzylic bromination, forming 1,4-dibromo-1,2,3,4-tetrahydronaphthalene and other secondary products. These derivatives can be efficiently converted to methoxy and cyano derivatives of naphthalene (Çakmak et al., 2000).
Green Chemistry Approach
- Eco-Friendly Synthesis Techniques: An environmentally friendly approach has been developed for constructing multi-functionalized benzenes, such as 5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile (THNDC), using a mortar and pestle grinding technique. This method aligns with green chemistry principles and has been explored through computational studies (Damera & Pagadala, 2023).
Molecular Structure and Reactivity Studies
- Molecular Reactivity and Structure: Research on [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 has revealed insights into its reactivity with nucleophiles, leading to the formation of α-position adducts and acyl compounds. The study offers valuable information on molecular structure and reactivity patterns (Lee et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins likeCereblon (CRBN) . CRBN is a protein targeted by a class of immunomodulatory drugs .
Mode of Action
It’s known that similar compounds inhibit the production oftumor necrosis factor, interleukin 6, and immunoglobulin G and VEGF . They also co-stimulate T cells and NK cells and increase interferon gamma and interleukin 2 production .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved inredox reactions, resistance, methylation/demethylation, and accumulation .
Pharmacokinetics
Similar compounds have been noted for their poor solubility in water and poor absorption from the intestines .
Result of Action
Similar compounds have been known to haveanti-angiogenic and anti-inflammatory properties , which could potentially be beneficial in the treatment of cancer and some inflammatory diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include the presence of specific contaminants, radiation, infections, lifestyle factors (e.g., tobacco, alcohol), diet, physical activity, etc
properties
IUPAC Name |
6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSLQXZDTXEBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370821 | |
Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene | |
CAS RN |
119435-90-4 | |
Record name | 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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